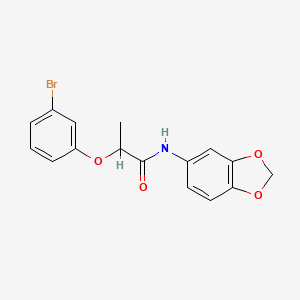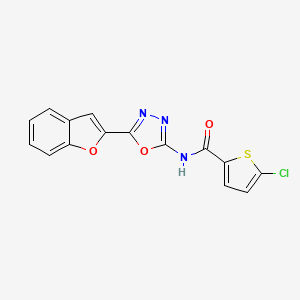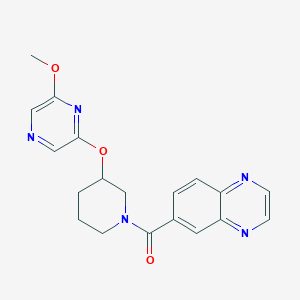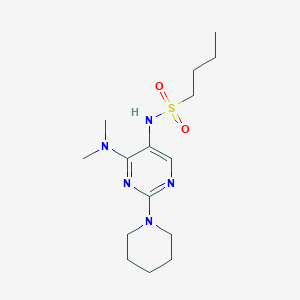
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide is a synthetic molecule that may be related to various pharmacological classes. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their potential therapeutic effects. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been prepared and studied for their psychoactive effects, suggesting that the benzodioxol moiety is of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including asymmetric synthesis to obtain enantiomers, as seen in the preparation of alpha-ethyl phenethylamine derivatives . Another example is the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which was analyzed using NMR, FT-IR spectroscopies, and high-resolution mass spectrometry . These methods are likely applicable to the synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide, ensuring the purity and structural integrity of the compound.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide can be determined using single-crystal X-ray diffraction, as demonstrated for a coumarin-based fluorescent ATRP initiator . This technique allows for the precise determination of the crystal system, space group, and cell dimensions, which are crucial for understanding the compound's molecular geometry and potential interactions.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was used to synthesize a series of arylamides with potential antiproliferative activity against cancer cell lines . This suggests that the N-(1,3-benzodioxol-5-yl) moiety can be functionalized through different chemical reactions to yield compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to assess their potential as therapeutic agents. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and their evaluation as anticonvulsants involved the determination of their spectral data and pharmacological properties . Similarly, the antiulcer activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides was correlated with their structure-activity relationships . These studies provide insights into how the physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide may influence its biological activity.
Aplicaciones Científicas De Investigación
Synthetic Applications and Compound Characterization
- The compound has been involved in reactions yielding various derivatives, showcasing its utility in synthetic chemistry. For instance, it reacts with alkyl propiolates in the presence of Ph3P to produce methyl (E)-3-(2-aminophenoxy)-2-propenoates, indicating its potential in creating complex molecular structures (Yavari et al., 2006).
Antibacterial and Antifungal Applications
- Derivatives of this compound have shown promise in antimicrobial applications. For instance, some synthesized compounds have demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This indicates the potential of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide derivatives in medical and pharmaceutical research as antimicrobial agents (Helal et al., 2013).
Photodynamic Therapy for Cancer Treatment
- The compound and its derivatives have also been investigated for their potential in photodynamic therapy, a treatment modality for cancer. For example, certain derivatives have been characterized for their photophysical and photochemical properties, indicating their potential as photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antimicrobial Activity
- Research has shown that derivatives of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide have notable antimicrobial activity against a range of bacteria and fungi species, making them candidates for development into new antimicrobial agents (Evren et al., 2020).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10(22-13-4-2-3-11(17)7-13)16(19)18-12-5-6-14-15(8-12)21-9-20-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQJFVHBJWAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)




